(E)-N'-methoxy-N-{7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide
Description
Properties
IUPAC Name |
N-methoxy-N'-[7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-11(25-13-6-4-5-12(9-13)23-2)14-7-8-17-16-20-15(21-22(14)16)18-10-19-24-3/h4-11H,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZDLMMQPBELOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/NOC)OC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(E)-N'-methoxy-N-{7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide, identified by CAS number 477865-46-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a triazole moiety, which is known for its diverse pharmacological properties.
- Molecular Formula : C₁₆H₁₈N₆O₃
- Molecular Weight : 342.35 g/mol
- Structural Characteristics : The compound contains a methoxy group and a triazolo-pyrimidine framework, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound has been observed to induce apoptosis and inhibit cell migration in cancer cells. For example, similar triazole derivatives exhibited IC₅₀ values as low as 0.43 µM against HCT116 cancer cells, demonstrating potent anticancer properties while sparing normal cells .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Triazole Derivative 1 | HCT116 | 0.43 | Induces apoptosis |
| Triazole Derivative 2 | MCF-7 | 1.5 | Arrests cell cycle at G0/G1 phase |
| Triazole Derivative 3 | A549 | 7.72 | Inhibits cell migration |
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The introduction of the triazole ring in various analogs has been linked to enhanced activity against bacterial and fungal pathogens. Studies indicate that these compounds can disrupt microbial cell membranes and inhibit essential enzymatic functions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the following structural features:
- Triazole Ring : Known for enhancing cytotoxicity and antimicrobial activity.
- Methoxy Substituents : These groups can affect solubility and bioavailability.
Research indicates that modifications to the triazole and pyrimidine components can significantly alter the pharmacological profile of the compound. For example, introducing electron-rich aromatic systems has been shown to improve cytotoxicity against resistant cancer cell lines .
Study on Anticancer Properties
A notable study explored the anticancer effects of a series of triazole-linked compounds similar to this compound. The results demonstrated that these compounds not only inhibited tumor growth but also induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .
Evaluation in Clinical Settings
While preclinical data is promising, further clinical evaluation is necessary to establish safety profiles and therapeutic efficacy in humans. Current research focuses on optimizing formulations for better bioavailability and reduced toxicity.
Comparison with Similar Compounds
Structural Variations
Key structural differences among triazolopyrimidine derivatives lie in their substituents, which critically influence physicochemical and biological properties.
Key Observations :
- Electron-donating vs. withdrawing groups : The 3-methoxy group in the target compound (electron-donating) contrasts with the 4-nitro substituent in (electron-withdrawing), which may alter reactivity and binding affinity .
- Aromatic vs.
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
Note: The 3-methoxy group in the target compound may enhance solubility in organic solvents compared to nitro derivatives .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
